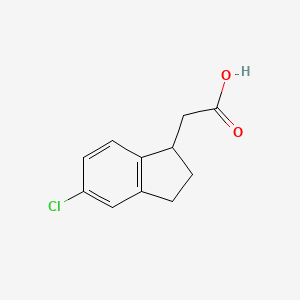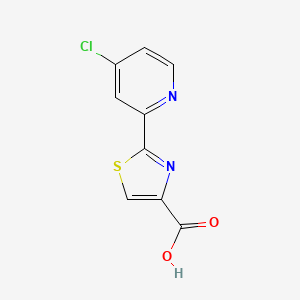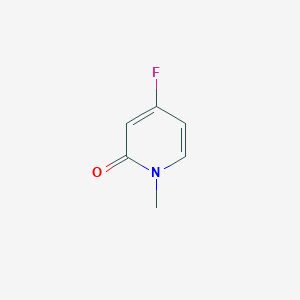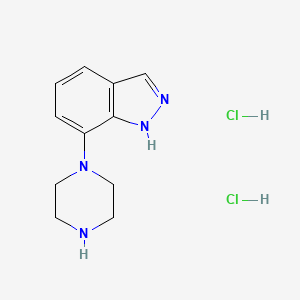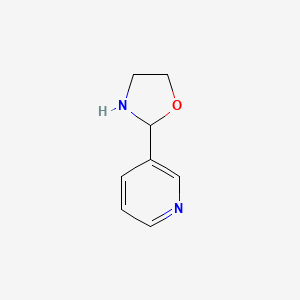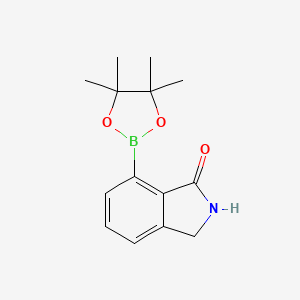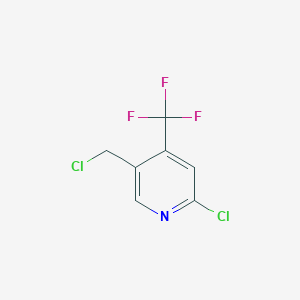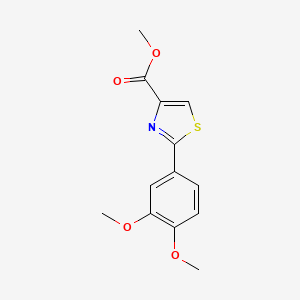
Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the thiazole ring . The final step involves esterification with methanol in the presence of an acid catalyst to produce the methyl ester derivative .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Another thiazole derivative with similar biological activities.
2-(1′H-Indole-3′-carbonyl)thiazole-4-carboxylic acid methyl ester: Known for its antimicrobial properties.
Uniqueness
Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity and specificity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C13H13NO4S |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
methyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-16-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)18-3/h4-7H,1-3H3 |
Clave InChI |
ZROKURDJNCBHLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
